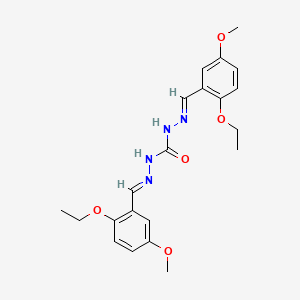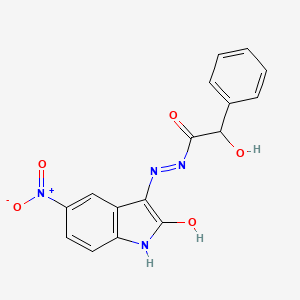![molecular formula C14H9BrCl2N2O2 B3867058 4-bromobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3867058.png)
4-bromobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime
Vue d'ensemble
Description
4-Bromobenzaldehyde is an isomer of bromobenzaldehyde . It’s a white solid with an almond-like odor .
Synthesis Analysis
4-Bromobenzaldehyde can be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .Molecular Structure Analysis
The molecular formula of 4-Bromobenzaldehyde is C7H5BrO . The structure consists of a formyl group and a bromine atom attached to a central benzene ring .Chemical Reactions Analysis
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Physical And Chemical Properties Analysis
4-Bromobenzaldehyde has a molar mass of 185.020 g·mol−1 . It has a melting point of 57 °C and a boiling point of 255–258 °C .Safety and Hazards
4-Bromobenzaldehyde is labeled as dangerous according to GHS labeling . It has hazard statements H302, H315, H319, H334, H335 . Precautionary statements include P233, P260, P261, P264, P264+P265, P270, P271, P280, P284, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P342+P316, P362+P364, P403, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-10-3-1-9(2-4-10)8-18-21-14(20)19-11-5-6-12(16)13(17)7-11/h1-8H,(H,19,20)/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYITGWRLIOZEY-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\OC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(4-bromophenyl)methylideneamino] N-(3,4-dichlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3866975.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B3866983.png)
![2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B3866986.png)

![N'-[4-(diethylamino)benzylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3867005.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3867012.png)
![methyl 4-{2-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B3867013.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3867022.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867042.png)
![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867046.png)

![2-{[methyl(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)amino]methyl}nicotinic acid](/img/structure/B3867063.png)
